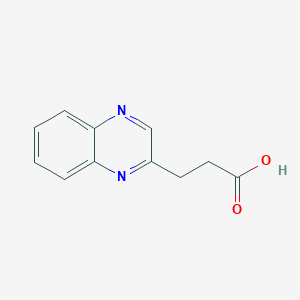

3-(Quinoxalin-2-yl)propanoic acid

Descripción

3-(Quinoxalin-2-yl)propanoic acid: is a chemical compound with the molecular formula C11H10N2O2 . It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoxaline ring attached to a propanoic acid moiety, making it a valuable building block in the synthesis of various bioactive molecules .

Propiedades

IUPAC Name |

3-quinoxalin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVKLYVOIQWTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303429 | |

| Record name | 3-(quinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500-99-8 | |

| Record name | 2-Quinoxalinepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(quinoxalin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinoxalin-2-yl)propanoic acid typically involves the condensation of quinoxaline derivatives with appropriate reagents. One common method is the reaction of quinoxaline-2-carboxylic acid with propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid (TFA) to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Carbamoylation at C-3 Position

A notable reaction involves direct C–H carbamoylation using isocyanides under acidic aqueous conditions. This method achieves functionalization at the C-3 position without requiring pre-activated substrates or metal catalysts .

Key Conditions :

-

Catalyst: Perchloric acid (HClO₄)

-

Solvent: Water (0.2 M)

-

Temperature: 90°C

-

Reaction Time: 3 hours

| Entry | Isocyanide (equiv) | Acid Catalyst | Yield (%) |

|---|---|---|---|

| 1 | 1.5 | HClO₄ | 85 |

| 2 | 1.5 | PTSA | 78 |

| 3 | 1.5 | TfOH | 45 |

Table 1: Optimization of carbamoylation reaction conditions .

Oxidation and Reduction Pathways

-

Oxidation : The quinoxaline ring undergoes oxidation to form dione derivatives, with oxygen from air serving as the terminal oxidant in certain reactions .

-

Reduction : Selective reduction of the heteroaromatic ring produces dihydroquinoxaline intermediates, which can be further functionalized .

Mechanistic Insights

The carbamoylation proceeds via:

-

Protonation : Acid-mediated protonation of quinoxalin-2(1H)-one generates an electrophilic intermediate.

-

Nucleophilic Attack : Isocyanide attacks the C-3 position, forming a carbocation intermediate.

-

Hydrolysis and Rearrangement : Water addition and tautomerization yield a stable amide intermediate.

-

Oxidation : Air oxidizes the intermediate to the final carbamoylated product .

Pharmaceutical Intermediate

This method enabled the synthesis of a cannabinoid CB2 receptor agonist through electrophilic substitution, demonstrating utility in drug discovery .

Experimental Observations

Aplicaciones Científicas De Investigación

Chemistry

3-(Quinoxalin-2-yl)propanoic acid serves as a critical building block for synthesizing more complex molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, facilitating the development of new derivatives with potential applications in different fields.

Reactions:

- Oxidation: Using agents like potassium permanganate.

- Reduction: Employing sodium borohydride or lithium aluminum hydride.

- Substitution: Utilizing halogenating agents or nucleophiles.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Various derivatives have shown promising activity against cancer cell lines such as HCT-116 and MCF-7.

Case Study: Anticancer Activity

A study demonstrated that several synthesized quinoxaline derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells. The compounds acted through mechanisms including:

- Inhibition of tyrosine kinases

- Induction of apoptosis

- Tubulin polymerization inhibition

This suggests that modifications to the quinoxaline scaffold can enhance anticancer efficacy while maintaining selectivity towards cancerous cells .

Medicine

The potential therapeutic applications of this compound extend to drug development. It has been investigated for use in creating new therapeutic agents targeting various diseases, particularly in oncology.

Mechanism of Action:

The compound interacts with specific molecular targets, acting as an inhibitor of enzymes or receptors involved in disease pathways. This specificity makes it a valuable candidate for further drug development efforts aimed at treating cancer and possibly other diseases.

Mecanismo De Acción

The mechanism of action of 3-(Quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and angiogenesis, making these compounds effective in cancer therapy .

Comparación Con Compuestos Similares

Similar Compounds

- Quinoxaline-2-carboxylic acid

- Quinoxaline-2,3-dione

- Dihydroquinoxaline derivatives

- Substituted quinoxalines

Uniqueness

3-(Quinoxalin-2-yl)propanoic acid is unique due to its specific structure, which combines the quinoxaline ring with a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Actividad Biológica

3-(Quinoxalin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a quinoxaline moiety and a carboxylic acid group. This article explores the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a quinoxaline ring that enhances its biological activity. The presence of the carboxylic acid group (-COOH) allows for various biochemical interactions, making it a versatile scaffold for drug development.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Several studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 | 1.9 - 7.52 | Induction of apoptosis, inhibition of tyrosine kinases |

| MCF-7 | 2.3 - 7.0 | Inhibition of tubulin polymerization, selective tumor hypoxia induction |

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, including apoptosis induction and interference with critical signaling pathways involved in cell proliferation.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its potential neuroprotective effects. Quinoxaline derivatives have shown promise in modulating neurotransmitter systems, particularly through interactions with glutamate receptors. This suggests that the compound may be beneficial in the treatment of neurological disorders.

The mechanisms underlying the biological activities of this compound are complex and involve several key interactions:

- Tyrosine Kinase Inhibition : The compound has been shown to inhibit various tyrosine kinases, which are crucial for cancer cell signaling and proliferation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, contributing to its anticancer effects.

- Receptor Modulation : Interactions with glutamate receptors may provide neuroprotective benefits, potentially aiding in conditions such as Alzheimer's disease.

Study on Anticancer Activity

A study evaluated a series of quinoxaline derivatives, including this compound, against human cancer cell lines HCT-116 and MCF-7. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity.

Neuroprotective Potential

Another study investigated the effects of quinoxaline derivatives on neuronal cultures exposed to oxidative stress. The results showed that these compounds could significantly reduce neuronal death, suggesting their potential as therapeutic agents for neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 3-(Quinoxalin-2-yl)propanoic acid, and how can purity be ensured?

The synthesis typically involves coupling quinoxaline derivatives with propanoic acid precursors. For example, analogous methods include refluxing intermediates like thiazole or imidazole derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Purification steps often involve recrystallization (e.g., from methanol or ethanol) and column chromatography. Purity verification requires analytical techniques such as HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for quinoxaline) and propanoic acid carboxyl protons (δ 12–13 ppm, broad).

- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks should align with the molecular weight (e.g., 218.21 g/mol for C11H10N2O3) .

- Elemental Analysis : Validate empirical formula consistency (e.g., C: 60.55%, H: 4.62%, N: 12.84%) .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of derivatives?

- Catalyst Screening : Test bases like triethylamine or DABCO to enhance nucleophilic substitution efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Reactions at 80–100°C often reduce side-product formation .

- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

Q. What mechanistic insights explain side reactions during functionalization?

Competing pathways may arise from:

- Nucleophilic Attack Sites : Quinoxaline’s N-atoms can react with electrophiles, leading to regioisomers. Computational modeling (DFT) predicts preferential attack at the 2-position .

- Acid-Catalyzed Rearrangements : Propanoic acid’s carboxyl group may participate in intramolecular cyclization under high heat, forming lactams. Mitigate by maintaining pH > 4 during synthesis .

Q. How can bioactivity assays be designed to evaluate enzyme inhibition?

- Target Selection : Prioritize enzymes with quinoxaline-binding pockets (e.g., dihydrofolate reductase or kinase families).

- Assay Conditions : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC50 determination (typical range: 1–50 µM). Include positive controls like methotrexate for comparison .

- Structure-Activity Relationships (SAR) : Modify substituents on the quinoxaline ring and propanoic acid chain to correlate steric/electronic effects with activity .

Q. What computational strategies predict binding modes and metabolic stability?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4XXA for quinoxaline interactions) to simulate ligand-protein binding.

- ADME Prediction : Tools like SwissADME estimate logP (~2.1) and aqueous solubility (~0.5 mg/mL), indicating moderate bioavailability .

- Metabolite Identification : LC-MS/MS detects hydroxylated or glucuronidated metabolites in hepatic microsome incubations .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data?

- NMR Solvent Effects : Compare data in DMSO-d6 vs. CDCl3; carboxyl proton shifts vary significantly.

- Impurity Peaks : Side products (e.g., unreacted quinoxaline) may cause extra signals. Reproduce spectra using purified batches .

- Temperature Artifacts : Dynamic proton exchanges (e.g., –COOH) broaden peaks at room temperature; acquire spectra at 25°C for consistency .

Q. Why do biological activity results vary across studies?

- Cell Line Variability : Test in multiple lines (e.g., HeLa vs. HepG2) due to differential membrane permeability.

- Assay Sensitivity : Optimize substrate concentrations (e.g., ATP levels in kinase assays) to avoid false negatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.